3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid
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Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Difluoropropanoic Acid Moiety: The difluoropropanoic acid moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles or electrophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-tumor, antibacterial, and antiviral activities.
Pharmacology: It is used in the development of new drugs and as a lead compound for the synthesis of pharmacologically active molecules.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-yl(methoxy)acetic acid
- 3-(4-Hydroxyphenyl)propionate
- Benzofuran derivatives with different substituents
Uniqueness
3-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10F2O3 |
---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C11H10F2O3/c12-11(13,10(14)15)6-7-1-2-9-8(5-7)3-4-16-9/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
RVZVTLHCDJMAGL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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